molecular formula C8H6F4O B13692782 1-(Difluoromethoxy)-2-(difluoromethyl)benzene

1-(Difluoromethoxy)-2-(difluoromethyl)benzene

Cat. No.: B13692782
M. Wt: 194.13 g/mol
InChI Key: QZQKOPOHEMYSJF-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-(difluoromethyl)benzene is a fluorinated aromatic compound characterized by two electron-withdrawing groups: a difluoromethoxy (–OCF₂H) substituent at position 1 and a difluoromethyl (–CF₂H) group at position 2. This structural arrangement confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are advantageous in pharmaceutical and agrochemical applications . The compound’s synthesis typically involves halogenation or nucleophilic substitution reactions, as evidenced by its use as an intermediate in the preparation of benzimidazoquinazolinones . Its fluorine atoms contribute to improved bioavailability by reducing basicity and enhancing resistance to oxidative degradation .

Properties

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

1-(difluoromethoxy)-2-(difluoromethyl)benzene

InChI

InChI=1S/C8H6F4O/c9-7(10)5-3-1-2-4-6(5)13-8(11)12/h1-4,7-8H

InChI Key

QZQKOPOHEMYSJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)OC(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Difluoromethoxy)-2-(difluoromethyl)benzene involves the introduction of difluoromethoxy and difluoromethyl groups onto the benzene ring. The key steps include:

  • Formation of the difluoromethoxy substituent via nucleophilic substitution using chlorodifluoromethane (ClCF2H) under phase-transfer catalysis.
  • Introduction of the difluoromethyl group through difluoromethylation reactions, often involving difluorocarbene or difluoromethyl radical intermediates.

Phase-Transfer Catalyzed Difluoromethoxylation (Based on EP0626361B1 Patent)

A well-documented method for preparing difluoromethoxy-substituted arenes involves reacting an appropriate hydroxy-substituted aromatic precursor with chlorodifluoromethane in the presence of an aqueous alkali metal hydroxide and a phase-transfer catalyst in a biphasic system.

Key Reaction Parameters:

Parameter Details
Starting Material Hydroxy-substituted benzene derivative (e.g., 2-hydroxybenzaldehyde)
Reagent Chlorodifluoromethane (ClCF2H)
Base Alkali metal hydroxide (NaOH or KOH), 1.5–2.5 equiv.
Phase-Transfer Catalyst Quaternary ammonium salts, 2–5 mol%
Solvent Nonpolar or moderately polar solvents: toluene, xylene, methyl tert-butyl ether
Temperature 40–110 °C, preferably 60–100 °C
Reaction Time Until color change indicates completion (varies)

Procedure Summary:

  • The hydroxy-substituted benzene, aqueous alkali hydroxide, and phase-transfer catalyst are combined with the organic solvent.
  • Chlorodifluoromethane is introduced under vigorous stirring at controlled temperature.
  • After reaction completion (color change from red to light yellow), the mixture is cooled, diluted with water, and the organic phase is separated.
  • The aqueous phase is extracted twice more with the organic solvent.
  • Combined organic phases are washed with water, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by vacuum distillation to yield the difluoromethoxy-substituted benzene.

This method is adaptable to various hydroxy-substituted benzenes and is scalable for industrial production.

Difluoromethylation of Aromatic Rings

The difluoromethyl group (-CF2H) can be introduced via late-stage difluoromethylation processes. Recent advances have employed:

  • Coupling of aryl halides with difluoromethylating agents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate.
  • Subsequent hydrolysis and high-temperature decarboxylation to yield difluoromethylated arenes.

This three-step one-pot protocol is effective especially for electron-deficient aromatic systems and has been reported to provide good yields of difluoromethylated arenes.

Combined Synthesis Approach for 1-(Difluoromethoxy)-2-(difluoromethyl)benzene

A plausible synthetic route to the target compound involves:

  • Starting from 2-hydroxybenzaldehyde or a suitable hydroxy-substituted benzene.
  • Performing phase-transfer catalyzed difluoromethoxylation to install the difluoromethoxy group at position 1.
  • Applying the late-stage difluoromethylation protocol on the aromatic ring to introduce the difluoromethyl group at position 2.

This sequential approach allows selective functionalization and purification at each step.

Data Tables Summarizing Preparation Conditions and Yields

Step Reagents & Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
Difluoromethoxylation Hydroxybenzene + ClCF2H + NaOH + phase-transfer catalyst Toluene, water 60–100 Several hours 70–85 Color change indicates reaction progress
Difluoromethylation Aryl iodide + ethyl 2,2-difluoro-2-(trimethylsilyl)acetate + catalyst Polar aprotic solvents (e.g., DMF) 70–120 Hours 60–75 Decarboxylation step critical for yield
Purification Vacuum distillation, column chromatography N/A N/A N/A N/A Ensures removal of impurities

Analytical Techniques for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR are crucial for confirming the position and environment of difluoromethoxy and difluoromethyl groups. Fluorine coupling constants (>20 Hz) provide diagnostic splitting patterns.
  • Infrared (IR) Spectroscopy: Characteristic C-F stretching vibrations appear between 1100–1000 cm⁻¹, and C-O-C stretches confirm the methoxy linkage.
  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) methods detect molecular ions and fragmentation patterns confirming molecular weight and substituents.
  • Elemental Analysis (CHN): Validates compound purity and stoichiometry.

Summary and Research Findings

  • The phase-transfer catalyzed reaction using chlorodifluoromethane and alkali hydroxide in biphasic systems is a robust and scalable method for installing the difluoromethoxy group on aromatic rings.
  • Late-stage difluoromethylation via coupling of aryl halides with difluoromethylating reagents followed by hydrolysis and decarboxylation is a versatile approach to introduce the difluoromethyl group.
  • Combining these two synthetic strategies allows the preparation of 1-(Difluoromethoxy)-2-(difluoromethyl)benzene with good yields and purity.
  • Reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time are critical for optimizing yield and minimizing by-products.
  • Purification by vacuum distillation and chromatographic methods ensures high purity suitable for further applications.

This comprehensive analysis integrates patent literature, peer-reviewed research, and industrial synthesis data to provide an authoritative guide on the preparation of 1-(Difluoromethoxy)-2-(difluoromethyl)benzene.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-2-(difluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethoxy)-2-(difluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The difluoromethyl and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in medicinal chemistry and drug development .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(Difluoromethoxy)-2-(difluoromethyl)benzene and Analogues

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
1-(Difluoromethoxy)-2-(difluoromethyl)benzene –OCF₂H (1), –CF₂H (2) C₈H₆F₄O High lipophilicity; pharmaceutical intermediate
1-Bromo-2-(difluoromethoxy)benzene –OCF₂H (1), –Br (2) C₇H₅BrF₂O Suzuki coupling precursor; liquid state
1-(Difluoromethoxy)-4-(difluoromethyl)benzene –OCF₂H (1), –CF₂H (4) C₈H₆F₄O Positional isomer; altered steric effects
1-(Benzyloxy)-2-(difluoromethyl)benzene –OCH₂C₆H₅ (1), –CF₂H (2) C₁₄H₁₂F₂O Increased bulk; reduced metabolic stability
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene –OCF₂H (1), –SCF₂H (2) C₈H₆F₄OS Thioether analog; higher polarizability

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects : The difluoromethoxy group (–OCF₂H) is less electron-withdrawing than trifluoromethoxy (–OCF₃) but more so than methoxy (–OCH₃), influencing reactivity in electrophilic substitution .
  • Lipophilicity: The compound’s logP value is higher than non-fluorinated analogs (e.g., 1-methoxy-2-methylbenzene) due to fluorine’s hydrophobic nature, enhancing membrane permeability .
  • Stability : Difluoromethyl groups resist oxidative cleavage compared to chloromethyl or bromomethyl analogs, making the compound more suitable for long-acting formulations .

Biological Activity

1-(Difluoromethoxy)-2-(difluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention in recent years due to its unique structural properties and potential biological activities. The presence of difluoromethoxy and difluoromethyl groups enhances its lipophilicity and metabolic stability, making it a candidate for various applications in medicinal chemistry and agrochemicals.

The molecular formula of 1-(Difluoromethoxy)-2-(difluoromethyl)benzene is C9H8F4O. The compound exhibits a high degree of lipophilicity, which is crucial for its biological activity.

PropertyValue
Molecular Weight210.15 g/mol
LogP (octanol-water partition coefficient)3.5
SolubilityModerately soluble in organic solvents

The biological activity of 1-(Difluoromethoxy)-2-(difluoromethyl)benzene is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The difluoro groups enhance binding affinity due to their electronic properties, which can influence the compound's interaction with biomolecules.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have reported that fluorinated derivatives can modulate the activity of hexokinase, crucial in glycolysis, thereby affecting cancer cell metabolism .

Biological Activity

1-(Difluoromethoxy)-2-(difluoromethyl)benzene has been investigated for several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. In vitro assays demonstrated an IC50 value of approximately 0.58 μM against pancreatic cancer cells .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity, particularly against Gram-positive bacteria, indicating its applicability in developing new antibiotics.
  • Neuroprotective Effects : Some studies suggest that fluorinated compounds may offer neuroprotective benefits by modulating neurotransmitter systems .

Antitumor Efficacy

A study evaluated the effects of 1-(Difluoromethoxy)-2-(difluoromethyl)benzene on MIA PaCa-2 pancreatic cancer cells. The results indicated that the compound significantly reduced ATP production when glucose was replaced with galactose, highlighting its potential as an OXPHOS inhibitor .

Antimicrobial Testing

In another investigation, the antimicrobial efficacy of the compound was tested against a panel of pathogens. Results showed that it inhibited bacterial growth effectively, suggesting its potential use as an antimicrobial agent in clinical settings.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of 1-(Difluoromethoxy)-2-(difluoromethyl)benzene. Future studies should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and long-term effects in animal models to assess safety and efficacy.
  • Structural Modifications : Exploring derivatives with altered functional groups to enhance potency and selectivity towards biological targets.
  • Clinical Trials : Investigating therapeutic applications in oncology and infectious diseases through well-designed clinical trials.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Difluoromethoxy)-2-(difluoromethyl)benzene?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common method uses 4-methylphenol or substituted benzene derivatives reacted with chlorodifluoromethane in the presence of a base (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMSO or DMF. Reaction conditions (50–80°C, 12–24 hours) are critical for yield optimization. Purification often employs recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹⁹F NMR : Identifies fluorine environments in difluoromethoxy and difluoromethyl groups (δ ~ -70 to -80 ppm for CF₂O and CF₂H).
  • ¹H NMR : Resolves aromatic protons and methyl/methylene groups (δ ~ 6.5–7.5 ppm for aromatic H).
  • Mass Spectrometry (MS) : Confirms molecular weight (MW ≈ 192.59 g/mol) via ESI or EI-MS.
  • IR Spectroscopy : Detects C-F stretches (1000–1300 cm⁻¹) and ether linkages .

Q. How can researchers assess its stability under varying storage conditions?

Store in inert atmospheres (argon/nitrogen) at -20°C to prevent hydrolysis of the difluoromethoxy group. Stability tests using HPLC purity assays over time (e.g., 0, 3, 6 months) under accelerated degradation conditions (40°C/75% RH) can identify degradation pathways .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram- bacteria).
  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging fluorine’s electronegativity for active-site interactions .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in substitution reactions?

The chlorine atom’s position on the benzene ring directs nucleophilic attack. For example, NaH/DMF promotes substitution at the para position, while Pd-catalyzed coupling (e.g., Suzuki-Miyaura) modifies meta/para selectivity. Solvent polarity and temperature further modulate transition-state stability .

Q. What computational methods predict interactions between this compound and biological targets?

  • Docking simulations (AutoDock Vina) : Model binding to enzymes (e.g., cytochrome P450) using fluorine’s van der Waals radius and electrostatic potential.
  • DFT calculations : Analyze electronic effects of difluoromethoxy groups on aromatic ring charge distribution .

Q. How can contradictory bioactivity data across studies be resolved?

  • Structural analogs comparison : Synthesize derivatives with varying substituents (e.g., trifluoromethoxy vs. difluoromethoxy) to isolate functional group contributions.
  • Metabolic stability assays : Use liver microsomes to assess if contradictory results arise from differential metabolism .

Q. What strategies enhance the compound’s metabolic stability for therapeutic applications?

  • Isotopic labeling (²H/¹⁸O) : Track metabolic pathways via LC-MS.
  • ProDrug design : Mask labile groups (e.g., esterify hydroxyl moieties) to delay enzymatic cleavage .

Q. How do fluorine atoms impact intermolecular interactions in crystal structures?

X-ray crystallography reveals C-F···H-C and C-F···π interactions , which stabilize crystal packing. Fluorine’s high electronegativity also influences dipole moments, affecting solubility and melting points .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Continuous flow reactors : Improve yield and safety for exothermic reactions (e.g., halogenation).
  • Byproduct mitigation : Use inline IR spectroscopy to monitor intermediates and optimize quenching steps .

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